![molecular formula C17H14ClF3N2O2 B2755124 (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034391-49-4](/img/structure/B2755124.png)
(3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups . It also contains a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A Diels–Alder reaction between key intermediates can also be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The pyrrolidine ring is significant due to the stereogenicity of carbons, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step . Other reactions involve the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Molecular Docking Studies
Research on compounds with similar structural features has demonstrated their synthesis and potential as antimicrobial and anticancer agents. For example, compounds incorporating pyrazoline and pyridine moieties, with chlorophenyl groups, have been synthesized and evaluated for their biological activities. These studies included molecular docking to predict their interactions with biological targets, showcasing their potential utility in drug development (Katariya, Vennapu, & Shah, 2021).
Molecular Structure and Antimicrobial Activity
Another study focused on the molecular structure, spectroscopic analysis, and antimicrobial activity of a compound with a chlorophenyl and pyridyl methanone structure. This research provided insights into the compound's electronic structure and potential biological efficacy, highlighting its relevance in developing new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Chemical Intermediates for Pharmaceutical Synthesis
There's also research on synthesizing key chiral intermediates for pharmaceutical applications, such as the production of Betahistine, a drug used to treat vertigo. This involves the stereoselective reduction of related compounds, showcasing the utility of such chemical structures in synthesizing medically relevant compounds (Ni, Zhou, & Sun, 2012).
Structural and Solution Chemistry
Research on the structural and solution chemistry of related compounds, incorporating chlorophenyl and pyridyl groups, has provided valuable insights into their chemical properties and potential applications in catalysis and materials science (Mondal, Drew, & Ghosh, 2009).
Safety and Hazards
Future Directions
The future directions for this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of fluorinated organic chemicals is becoming an increasingly important research topic, and it is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including voltage-gated sodium channels like na v 17 and enzymes like acetylcholinesterase (AchE) .
Mode of Action
For instance, if the target is a voltage-gated sodium channel, the compound could potentially alter the channel’s activity, affecting the transmission of nerve impulses . If the target is an enzyme like AchE, the compound could inhibit the enzyme’s activity, affecting the hydrolysis of acetylcholine in the cholinergic nervous system .
Biochemical Pathways
For instance, pyrrolidine derivatives have been reported to have effects on the cholinergic nervous system by inhibiting AchE .
Pharmacokinetics
The pyrrolidine ring structure in the compound could potentially contribute to its pharmacokinetic properties, as pyrrolidine derivatives are known to be widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that the compound could potentially have analgesic effects or antileishmanial and antimalarial activities .
properties
IUPAC Name |
(3-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-13-3-1-2-11(8-13)16(24)23-7-5-14(10-23)25-15-9-12(4-6-22-15)17(19,20)21/h1-4,6,8-9,14H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPMRADMUWZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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